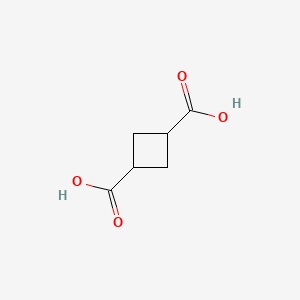
cis-Cyclobutane-1,3-dicarboxylic acid
Vue d'ensemble
Description
cis-Cyclobutane-1,3-dicarboxylic acid is a chemical compound that features a cyclobutane ring, a four-membered carbon ring, with carboxylic acid groups at the 1 and 3 positions. This compound is of interest due to its potential applications in the synthesis of biologically active compounds and materials science, as well as its relevance in the study of amino acids and peptides with constrained geometries.
Synthesis Analysis
The synthesis of derivatives of cyclobutane carboxylic acids has been explored in several studies. For instance, the synthesis of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid was efficiently achieved in single enantiomer form, and its oligomers were prepared . Additionally, a photochemical route was used to synthesize hydroxy derivatives of 2-aminocyclobutane-1-carboxylic acid with an all-cis geometry . A scale-up synthesis of a deuterium-labeled cis-cyclobutane-1,3-dicarboxylic acid derivative was also accomplished using continuous photo flow chemistry, demonstrating the potential for large-scale production .
Molecular Structure Analysis
The molecular structure of cyclobutane-containing compounds has been studied using various techniques such as NMR, IR, CD, and X-ray crystallography. These studies have revealed that the cyclobutane ring acts as a structure-promoting unit, conferring high rigidity to the molecules both in solution and in the solid state . The presence of substituents such as fluorine atoms can influence the conformational preferences of these compounds .
Chemical Reactions Analysis
Cyclobutane carboxylic acids and their derivatives participate in a variety of chemical reactions. For example, the synthesis of trans-1-aminocyclobutane-1,3-dicarboxylic acid and related compounds has been reported, with the trans isomer showing significant activity as an NMDA receptor agonist . The ability to synthesize both cis and trans isomers of these compounds allows for the exploration of their different biological activities and properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutane carboxylic acids are influenced by their stereochemistry. For instance, the pKa values of the carboxylic acid functions are the same for both cis and trans isomers of 1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids, but the values for the amino groups differ slightly, likely due to different interactions with the fluorine atoms . These properties are crucial for understanding the behavior of these compounds in various environments and for their potential applications in drug design and other fields.
Applications De Recherche Scientifique
Materials Science
- Application : cis-Cyclobutane-1,3-dicarboxylic acid (CBDA) and its derivatives represent promising building blocks in materials science . They can be readily produced from commercially available starting materials, including many bio-based chemicals, and have desired properties (e.g., cleavability) .
- Methods : The scalable synthesis of β-truxinic acid (CBDA-4) was accomplished by capturing and photodimerizing a metastable crystalline solid of trans-cinnamic acid . This synthetic approach builds a foundation for investigating the properties and applications of this useful diacid .
- Results : The X-ray crystal structure of CBDA-4 was determined for the first time . The cyclobutane ring in CBDA-4 was cleaved upon heating, making it a promising building block for thermally recyclable/degradable materials .
Coordination Chemistry
- Application : Cyclobutane-1,1-dicarboxylic acid can be used as a ligand to prepare various lanthanide metal-organic frameworks (LnMOFs) via a solvothermal method .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
Polymer Synthesis
- Application : cis-Cyclobutane-1,3-dicarboxylic acid (CBDA) and its derivatives have extensive applications in polymer synthesis . They can serve as either a diacid monomer or cross-linker .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
Medicine
- Application : Studies have shown that CBDA-4 and its derivatives have antinociceptive activities .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
Catalysts for Propylene Polymerization
- Application : CBDA-4 can be used as phthalate-free internal donors in Ziegler-Natta catalysts for propylene polymerization .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
Orientations Futures
The future directions for cis-Cyclobutane-1,3-dicarboxylic acid involve its potential applications in various fields. For instance, it can be used as a building block for biologically active compounds and materials sciences . Additionally, it can be synthesized from sorbic acid using photoenergy, indicating its potential as a biorenewable building block .
Propriétés
IUPAC Name |
cyclobutane-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c7-5(8)3-1-4(2-3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHYNUWZLKTEEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90178702 | |
| Record name | cis-Cyclobutane-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90178702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-Cyclobutane-1,3-dicarboxylic acid | |
CAS RN |
2398-16-5 | |
| Record name | cis-Cyclobutane-1,3-dicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002398165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-Cyclobutane-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90178702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-(1s,3s)-cyclobutane-1,3-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



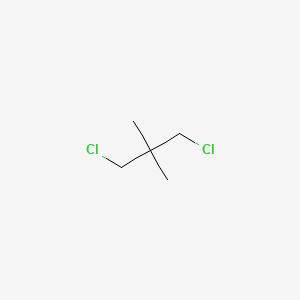
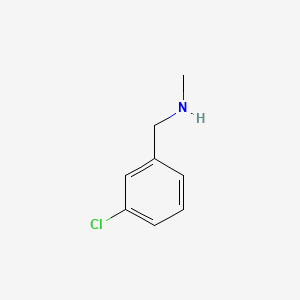
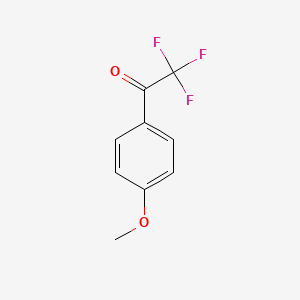
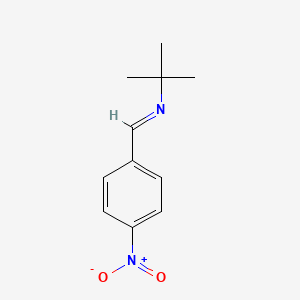
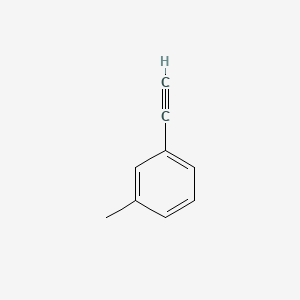
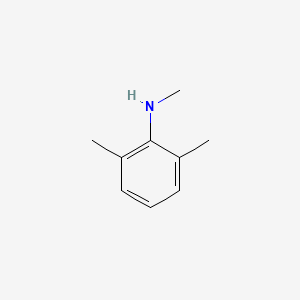

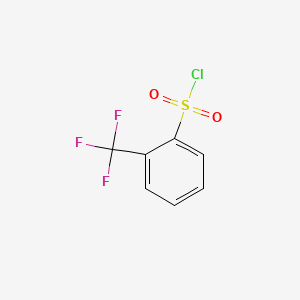
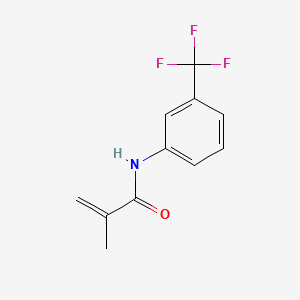
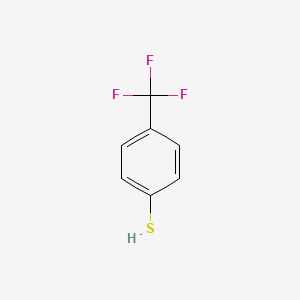
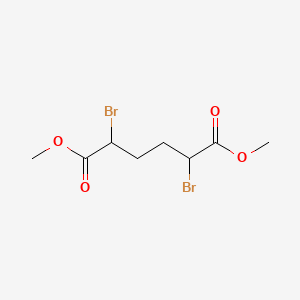

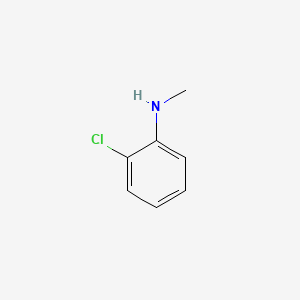
![5-Methylimidazo[1,2-a]pyridine](/img/structure/B1295257.png)